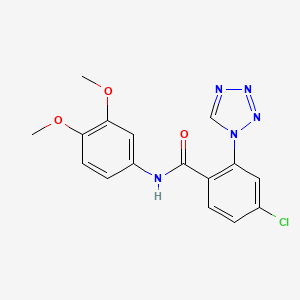

4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14995580

Molecular Formula: C16H14ClN5O3

Molecular Weight: 359.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14ClN5O3 |

|---|---|

| Molecular Weight | 359.77 g/mol |

| IUPAC Name | 4-chloro-N-(3,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C16H14ClN5O3/c1-24-14-6-4-11(8-15(14)25-2)19-16(23)12-5-3-10(17)7-13(12)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |

| Standard InChI Key | CXMYGVDHQLCUBK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)OC |

Introduction

4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a chloro group, a benzamide moiety, a tetrazole ring, and a dimethoxyphenyl substituent. The molecular formula for this compound is not explicitly provided in the available literature, but its molecular weight is approximately 387.8 g/mol.

Synthesis Methods

The synthesis of 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, often utilizing click chemistry approaches. These methods are preferred for their efficiency, high yields, and eco-friendly nature, as they can be performed in water under mild conditions.

Biological Activity and Potential Applications

Preliminary studies suggest that 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide exhibits significant biological activity, with potential applications in treating diseases such as cancer and inflammatory disorders. Compounds with similar structures have shown anti-inflammatory and anti-cancer properties, attributed to the tetrazole ring's ability to enhance bioavailability and facilitate binding to receptors or enzymes.

| Potential Application | Mechanism of Action |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways through receptor/enzyme binding. |

| Anti-cancer | Interference with cancer cell proliferation and survival pathways. |

Interaction Studies

Interaction studies are crucial for understanding how 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide interacts with specific proteins or enzymes. Techniques such as NMR spectroscopy and mass spectrometry are employed to elucidate these interactions, which are essential for optimizing the compound's therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, differing primarily in their substituents and functional groups. These differences significantly affect their reactivity and biological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide | Lacks tetrazole ring | Reduced biological activity due to missing functionality. |

| N-(1H-benzimidazol-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide | Similar structure but different substitution pattern | Affects reactivity and properties significantly. |

| 4-chloro-2-(1H-tetrazol-1-yl)benzamide | Lacks benzimidazole ring | Alters binding properties and biological activity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume